

An In-depth Technical Guide to Tautomerism in Substituted Pyrazole Carbaldehydes

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Compound of Interest

Compound Name: *1-methyl-1H-pyrazole-5-carbaldehyde*

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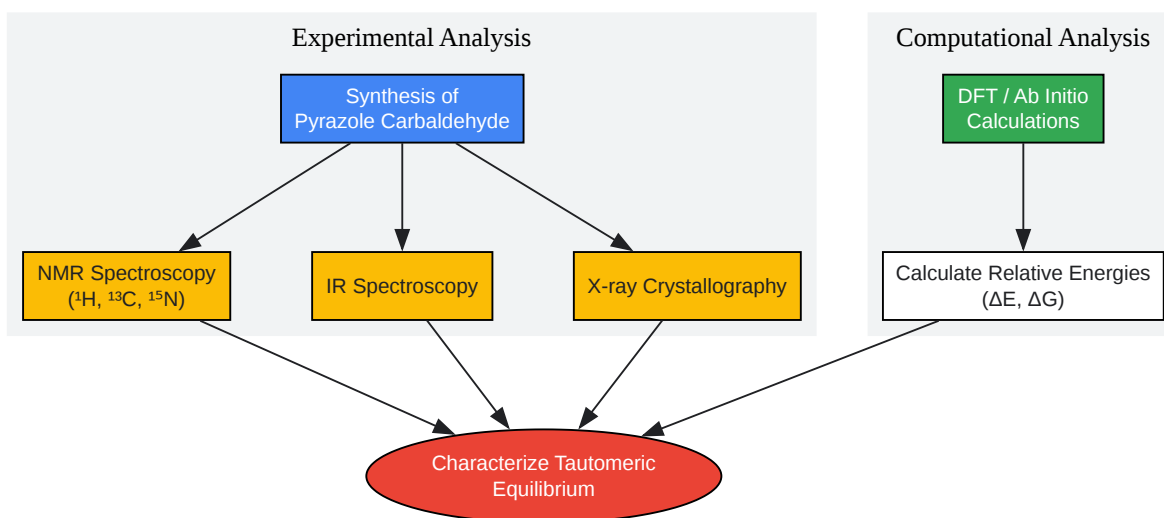
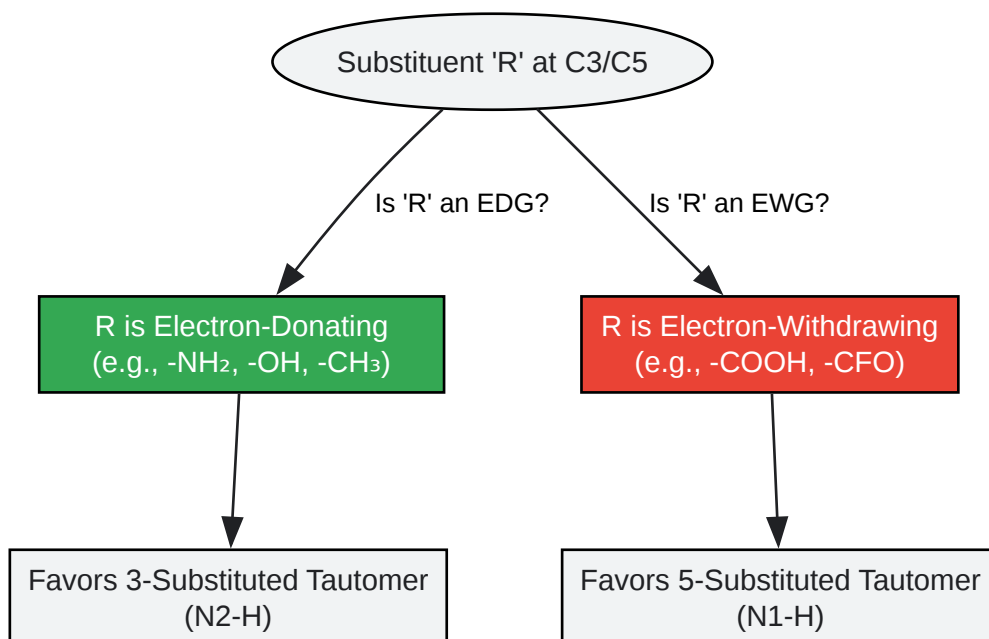
Executive Summary

Pyrazoles are fundamental heterocyclic scaffolds in medicinal chemistry and organic synthesis, prized for their versatile reactivity and biological activity.[1][2] A critical, yet often complex, aspect of their chemistry is tautomerism, a phenomenon that can significantly influence their physicochemical properties, reactivity, and biological interactions.[1] This guide provides a detailed examination of the annular prototropic tautomerism in pyrazole carbaldehydes. It explores the structural and electronic factors that govern the tautomeric equilibrium, details the experimental and computational methods used for its characterization, and presents key data in a structured format. Understanding these principles is paramount for the rational design of synthetic strategies and the development of novel therapeutics based on the pyrazole core.

The Phenomenon of Annular Tautomerism in Pyrazoles

Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[3] For a pyrazole ring substituted at the C3 (or C5) position with a group 'R' and at the C4 position with a carbaldehyde (CHO) group, two primary tautomeric forms exist in equilibrium. The position of this equilibrium is not static; it is dynamically influenced by a variety of internal and external factors.

The general equilibrium between the two tautomers, often designated as the 3-substituted and 5-substituted forms, is a central concept.



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- 3. researchgate.net [researchgate.net]
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